molecular formula C5H11NO4 B12063728 2-Amino-2-deoxy-d-arabinose

2-Amino-2-deoxy-d-arabinose

Cat. No.: B12063728
M. Wt: 149.15 g/mol
InChI Key: RNZJRDIKDNXKIJ-UHFFFAOYSA-N
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Description

2-Amino-2-deoxy-d-arabinose is a derivative of arabinose, a five-carbon sugar This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxy-d-arabinose typically involves the stereoselective reaction of chiral imines with protected glyceraldehyde derivatives. One common method includes the reaction of 2,3-O-isopropylidene-d-glyceraldehyde with a chiral imine to produce 2-amino-2-deoxy-d-pentonic acid derivatives, which are then converted to this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned stereoselective reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxy-d-arabinose undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acylation using acetic anhydride or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

2-Amino-2-deoxy-d-arabinose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-deoxy-d-arabinose involves its incorporation into biological molecules, where it can influence molecular interactions and pathways. For instance, when integrated into glycoproteins, it can affect protein folding, stability, and cell-cell interactions. The amino group allows for additional hydrogen bonding, which can enhance the stability and functionality of the molecules it is part of .

Comparison with Similar Compounds

    2-Amino-2-deoxy-d-glucose: Similar structure but derived from glucose.

    2-Amino-2-deoxy-d-galactose: Derived from galactose, differing in the configuration of the hydroxyl groups.

    2-Amino-2-deoxy-d-ribose: Another pentose sugar with an amino group at the second carbon.

Uniqueness: 2-Amino-2-deoxy-d-arabinose is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthetic chemistry and biochemistry .

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2

InChI Key

RNZJRDIKDNXKIJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C=O)N)O)O)O

Origin of Product

United States

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